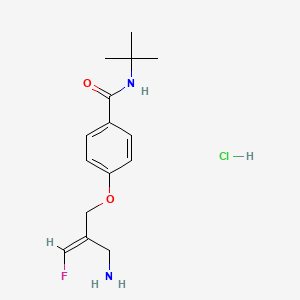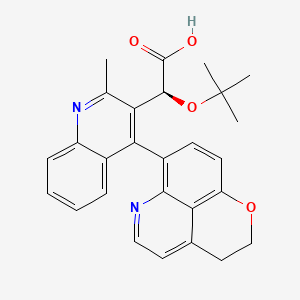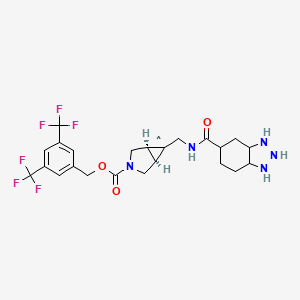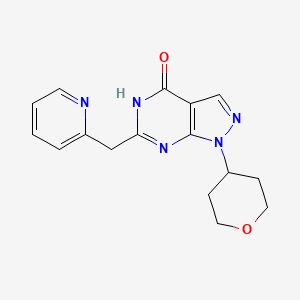
Biotin-PEG6-alcohol
概要
説明
Biotin-PEG6-alcohol is a biotin-labeled, PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
Biotin-PEG6-alcohol serves as a key component in the synthesis of PROTACs, facilitating the conjugation of target-recruiting moiety and E3 ligase-recruiting moiety . It is a PEG derivative containing a biotin group and a terminal primary hydroxyl .Molecular Structure Analysis
The molecular formula of Biotin-PEG6-alcohol is C22H41N3O8S . It contains a total of 76 bonds, including 35 non-H bonds, 2 multiple bonds, 22 rotatable bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 secondary amide (aliphatic), 1 urea (-thio) derivative, 1 hydroxyl group, 1 primary alcohol, 5 ethers (aliphatic), 1 sulfide, and 1 tetrahydro .Chemical Reactions Analysis
Biotin-PEG6-alcohol is a PEG-based PROTAC linker containing a biotin label . This compound serves as a key component in the synthesis of PROTACs, facilitating the conjugation of target-recruiting moiety and E3 ligase-recruiting moiety .Physical And Chemical Properties Analysis
The molecular weight of Biotin-PEG6-alcohol is 507.6 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 9 . It has 22 rotatable bonds . Its exact mass and monoisotopic mass are 507.26143645 g/mol . Its topological polar surface area is 162 Ų . It has a heavy atom count of 34 .科学的研究の応用
Oxidative Stress and Protein Modification
Biotin-PEG compounds, particularly derivatives like biotin-N-maleimide (biotin-NM), have been utilized in sensitive methods to identify oxidized proteins in biological systems. For instance, in a study exploring oxidative stress in alcohol-exposed mouse livers, biotin-NM successfully identified oxidized cytosolic proteins. This research revealed that alcohol treatment led to elevated levels of oxidative stress markers and a significant increase in oxidized proteins, which were further analyzed using biotin-NM-labeled techniques. The findings suggested that biotin-PEG compounds could be crucial in understanding the oxidative modifications in proteins under certain pathological conditions, like alcohol-induced liver damage (Kim et al., 2006).
Diagnostic Imaging Enhancement
Biotin-PEG conjugates have been effectively used to enhance diagnostic imaging. For example, biotin-polyethylene glycol (PEG) liposomes, when combined with radiolabeling techniques, have shown potential in improving scintigraphic imaging of infections and inflammation. The incorporation of biotin into PEG liposomes did not affect their in vivo behavior but significantly improved the imaging of infections, particularly in regions with high blood-pool activity. This indicates the potential of biotin-PEG compounds in enhancing diagnostic imaging techniques (Laverman et al., 2000).
Drug Delivery and Biodistribution
The modification of biotin and its conjugates, like avidin, with polyethylene glycol (PEG) has been shown to improve the pharmacokinetics and biodistribution of drugs. PEGylation of avidin, for instance, has led to increased plasma half-life and lower immunogenicity, enhancing its potential use in pretargeting techniques for both diagnostic and therapeutic purposes in cancer therapy. This illustrates the pivotal role of biotin-PEG compounds in optimizing drug delivery systems (Chinol et al., 1998).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N3O8S/c26-6-8-30-10-12-32-14-16-33-15-13-31-11-9-29-7-5-23-20(27)4-2-1-3-19-21-18(17-34-19)24-22(28)25-21/h18-19,21,26H,1-17H2,(H,23,27)(H2,24,25,28)/t18-,19-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCUGLZFTQXZRR-ZJOUEHCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG6-alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)
![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)







![2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide](/img/structure/B606081.png)

![4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B606084.png)
![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)